Product packaging for 4-Oxoheptanedinitrile(Cat. No.:CAS No. 66619-32-7)

4-Oxoheptanedinitrile

Cat. No.: B3055741
CAS No.: 66619-32-7
M. Wt: 136.15 g/mol
InChI Key: RFFXUIKJDDUCGI-UHFFFAOYSA-N
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Description

4-Oxoheptanedinitrile is a chemical compound with the molecular formula C7H8N2O and the CAS Registry Number 51369-99-4 . As a dinitrile featuring an oxo (ketone) group, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Nitriles are valuable in drug discovery for their biocompatibility and metabolic stability, and they often function as hydrogen bond acceptors or bioisosteres for carbonyl groups, helping to optimize polar interactions within sterically congested binding sites . The specific research applications and biological activities of this compound are an area for further investigation, as current scientific literature provides limited specific data on this particular molecule. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B3055741 4-Oxoheptanedinitrile CAS No. 66619-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxoheptanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-5-1-3-7(10)4-2-6-9/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFXUIKJDDUCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547256
Record name 4-Oxoheptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66619-32-7
Record name 4-Oxoheptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Oxoheptanedinitrile, ¹H NMR and ¹³C NMR, along with multidimensional techniques, would provide unambiguous evidence for its symmetric dinitrile-ketone structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The structure, NC-CH₂-CH₂-CO-CH₂-CH₂-CN, contains two chemically equivalent pairs of methylene (B1212753) (CH₂) groups.

Signal A (H-3/H-5): The protons on the carbons adjacent to the carbonyl group (C3 and C5) are expected to appear as a triplet. These protons are deshielded by the electron-withdrawing effect of the ketone, shifting them downfield.

Signal B (H-2/H-6): The protons on the carbons adjacent to the nitrile groups (C2 and C6) are also predicted to be a triplet. The nitrile group is also electron-withdrawing, causing a downfield shift, though typically less pronounced than that of a ketone. These protons will be coupled to the adjacent methylene protons (H-3/H-5).

The integration of each signal would correspond to four protons, confirming the symmetric nature of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
A~2.9 - 3.1Triplet~6-7-CO-CH₂ -
B~2.6 - 2.8Triplet~6-7-CH₂ -CN

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to symmetry, four distinct signals are expected for the seven carbon atoms of this compound.

Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-210 ppm. udel.edu

Methylene Carbons (C3/C5): The carbons adjacent to the carbonyl group are deshielded and expected in the 35-45 ppm range.

Methylene Carbons (C2/C6): The carbons adjacent to the nitrile groups are expected to appear further upfield compared to C3/C5.

Nitrile Carbons (C1/C7): The carbons of the nitrile groups have a characteristic chemical shift in the range of 110-125 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~205C4 (C=O)
~118C1/C7 (-CN)
~40C3/C5 (-C H₂-CO)
~15C2/C6 (-C H₂-CN)

Advanced and Multidimensional NMR Techniques

To confirm the assignments from 1D NMR, advanced techniques would be employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum would show a cross-peak between the signals for the H-2/H-6 protons and the H-3/H-5 protons, confirming their adjacent relationship in the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of the methylene proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Correlations from the H-3/H-5 protons to the carbonyl carbon (C4) and the nitrile carbon (C1/C7).

Correlations from the H-2/H-6 protons to the adjacent methylene carbon (C3/C5) and the nitrile carbon (C1/C7).

These multidimensional experiments would provide a complete and unambiguous structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₇H₈N₂O.

Table 3: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M]
C₇H₈N₂O136.0637

Observing a molecular ion peak at or very near this calculated value would provide strong evidence for the proposed elemental composition.

Exploration of Ionization Techniques and Fragmentation Pathways (e.g., ESI, EI, APCI)

The choice of ionization technique affects the resulting mass spectrum.

Electron Ionization (EI): This is a high-energy "hard" ionization technique that causes extensive fragmentation. The fragmentation pattern for a ketone like this compound would likely be dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu This would lead to the formation of characteristic fragment ions.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that typically result in less fragmentation. For this compound, these methods would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 137.0715.

The EI fragmentation pattern would be particularly useful for structural confirmation.

Table 4: Predicted Major EI-MS Fragmentation Ions for this compound

Predicted m/zPossible Fragment IonFragmentation Pathway
136[C₇H₈N₂O]⁺Molecular Ion (M⁺)
96[C₅H₆NO]⁺Alpha-cleavage (loss of •CH₂CN)
68[C₄H₆N]⁺Alpha-cleavage (loss of •COCH₂CH₂CN)
40[CH₂CN]⁺Cleavage of the C2-C3 bond

The analysis of these fragments provides corroborating evidence for the proposed structure of this compound. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In the case of this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its ketone and nitrile moieties.

The most prominent feature in the IR spectrum of an aliphatic ketone is the strong carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this absorption peak typically appears around 1715 cm⁻¹. The presence of this strong band is a clear indicator of the ketone functional group in this compound.

Additionally, the nitrile functional groups (C≡N) will exhibit a sharp and intense absorption band in the region of 2250-2230 cm⁻¹ for aliphatic nitriles. The intensity and sharp nature of this peak make it a highly diagnostic feature for the presence of nitrile groups. Other expected absorptions would include C-H stretching vibrations from the aliphatic backbone, typically observed around 2950-2850 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile) Stretching ~2250 Strong, Sharp
C=O (Ketone) Stretching ~1715 Strong
C-H (Alkyl) Stretching 2850-2960 Medium to Strong
C-H (Alkyl) Bending 1350-1470 Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV-Vis range, promoting these electrons to higher energy anti-bonding orbitals.

For this compound, the primary chromophore is the carbonyl group of the ketone. Saturated, non-conjugated ketones typically exhibit a weak absorption band in the UV region corresponding to an n→π* (n to pi-star) transition of the non-bonding electrons on the oxygen atom to the anti-bonding π* orbital of the carbonyl group. This transition for simple aliphatic ketones is generally observed in the range of 270-300 nm. Since this compound does not possess conjugated double bonds, a strong π→π* transition, which is characteristic of conjugated systems, is not expected in the accessible UV-Vis region.

Table 2: Predicted UV-Vis Absorption for this compound

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
C=O (Ketone) n→π* ~270-300 Weak

Hyphenated Analytical Techniques for Mixture Analysis and Purity Assessment

Hyphenated techniques, which combine a separation method with a detection method, are essential for analyzing complex mixtures and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In a GC-MS analysis of this compound, the gas chromatograph would first separate the compound from any impurities, and the mass spectrometer would then fragment the molecule and detect the resulting ions, providing a unique mass spectrum that can be used for structural elucidation.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely be dominated by processes characteristic of aliphatic ketones and nitriles. For aliphatic ketones, two common fragmentation pathways are α-cleavage and the McLafferty rearrangement.

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom, leading to the formation of a stable acylium ion. For this compound, α-cleavage could result in the loss of a cyanopropyl radical or a cyanoethyl radical.

McLafferty Rearrangement: This rearrangement can occur if there is a hydrogen atom on the γ-carbon relative to the carbonyl group. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation.

The presence of nitrile groups can also influence the fragmentation, although α-cleavage adjacent to the nitrile is generally less favorable compared to carbonyl compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, particularly those that are not volatile enough for GC-MS. For the analysis of this compound, reverse-phase LC could be employed to separate the compound from non-polar and polar impurities.

Following chromatographic separation, the compound would be introduced into the mass spectrometer, typically using an ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the positive ion mode, the mass spectrum would likely show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could be performed on this precursor ion to induce fragmentation and obtain further structural information, similar to that observed in GC-MS. The fragmentation patterns would aid in confirming the structure of the eluted compound.

Q & A

Q. What are the optimal synthetic routes for 4-oxoheptanedinitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. For instance, cyclohexanone derivatives can serve as precursors, as demonstrated in analogous nitrile syntheses (e.g., 4-oxo-1-phenylcyclohexanenitrile, where ketone groups are functionalized with nitriles using cyanoethylation reagents) . Optimization should focus on:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or base-mediated conditions.
  • Temperature control : Reactions often require reflux in aprotic solvents (e.g., DMF or acetonitrile).
  • Purification : Column chromatography or recrystallization to isolate high-purity products.
    Validate success via NMR (e.g., disappearance of ketone protons at δ ~2.5 ppm and emergence of nitrile signals near δ ~2.0 ppm) and FT-IR (C≡N stretch ~2240 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer: Core techniques include:

  • ¹H/¹³C NMR : Confirm the keto-enol tautomerism (if applicable) and nitrile integration.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects.
    If spectral contradictions arise (e.g., unexpected peaks in NMR), cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations or use DEPT-135 to distinguish CH₃/CH₂ groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles may release toxic HCN vapors under heat .
  • Emergency Procedures : For spills, neutralize with sodium bicarbonate and collect residues in sealed containers. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via in-situ techniques (e.g., UV-Vis or Raman spectroscopy ) to identify rate-determining steps.
  • Computational Modeling : Use DFT (Density Functional Theory) to map transition states and electron density surfaces (e.g., Fukui indices) for predicting regioselectivity .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes at the carbonyl or nitrile groups to track bond cleavage/formation via NMR or MS .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting spectroscopic results or unexpected byproducts)?

Methodological Answer:

  • Contradiction Analysis Framework :
    • Hypothesis Testing : Replicate experiments under controlled variables (e.g., temperature, solvent polarity).
    • Cross-Technique Validation : Pair GC-MS with HPLC to confirm purity and identify trace impurities .
    • Error Propagation Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR) and statistically assess outliers .
  • Case Example : If IR detects residual solvent peaks masking nitrile signals, re-purify the compound or use deuterated solvents for NMR .

Q. How can computational tools predict the biological or catalytic activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of structurally related nitriles (e.g., cyclohexanone derivatives) to correlate substituents with bioactivity .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
  • FAIR Data Compliance : Archive computational models in repositories like Chemotion or nmrXiv for reproducibility .

What are best practices for designing a research question exploring this compound’s role in multi-step syntheses?

Methodological Answer:

  • Research Question Structure :
    • Independent Variables : Reaction time, catalyst loading, or substituent groups.
    • Dependent Variables : Yield, enantiomeric excess (for chiral derivatives), or thermal stability.
  • Example : “How does the electronic nature of substituents on the cyclohexanone ring influence the nucleophilic addition kinetics of this compound?” .
  • Data Management : Include raw spectra in appendices and processed data (e.g., kinetic plots) in the main text .

Q. How can researchers mitigate biases in interpreting spectral or chromatographic data for this compound?

Methodological Answer:

  • Blinded Analysis : Have a second researcher independently assign NMR/IR peaks without prior knowledge of expected outcomes .
  • Negative Controls : Run parallel experiments without reactants to identify background signals.
  • Statistical Rigor : Apply principal component analysis (PCA) to chromatographic datasets to distinguish noise from significant peaks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxoheptanedinitrile
Reactant of Route 2
4-Oxoheptanedinitrile

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